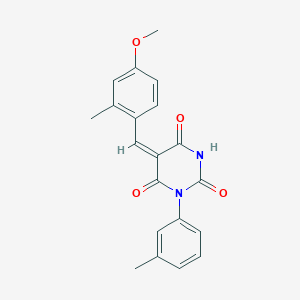
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone, also known as THIQ, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. THIQ has a unique chemical structure that makes it an attractive target for researchers who are interested in exploring its biological activities and pharmacological properties.
Mécanisme D'action
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone exerts its biological effects through its interaction with various receptors and neurotransmitter systems in the brain. It has been shown to bind to dopamine receptors, serotonin receptors, and adrenergic receptors. 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has also been found to increase the release of dopamine and other neurotransmitters in the brain, leading to its potent dopaminergic effects. The precise mechanism of action of 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine and other neurotransmitters in the brain, leading to its potent dopaminergic effects. 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has also been shown to have anticonvulsant, antidepressant, and antipsychotic effects. In addition, 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has been found to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has several advantages and limitations for lab experiments. Its unique chemical structure makes it an attractive target for researchers who are interested in exploring its biological activities and pharmacological properties. 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone is also relatively easy to synthesize using various methods. However, 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has limited solubility in water, which can make it challenging to work with in some experiments. In addition, 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has been found to be unstable under certain conditions, which can affect its biological activity.
Orientations Futures
There are several future directions for research on 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone. One area of interest is the development of 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone-based drugs for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the exploration of 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone's potential in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Further studies are also needed to fully understand the mechanism of action of 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone and its interaction with various receptors and neurotransmitter systems in the brain.
Méthodes De Synthèse
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a beta-arylethylamine with a carbonyl compound in the presence of an acid catalyst. The Mannich reaction involves the condensation of an amine, a carbonyl compound, and a formaldehyde or paraformaldehyde in the presence of an acid catalyst. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific research question.
Applications De Recherche Scientifique
4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anticonvulsant, antidepressant, and antipsychotic effects. 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has also been found to be a potent dopamine agonist and has been used as a ligand in dopamine receptor studies. In addition, 4-isopropyl-3,5,6,7,8,8a-hexahydro-2(1H)-quinazolinone has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
4-propan-2-yl-3,5,6,7,8,8a-hexahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h7,9H,3-6H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLDAQYFFQGZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCCCC2NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)

![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)